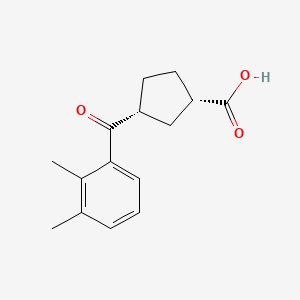

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 732252-91-4

Cat. No.: VC11696983

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 732252-91-4 |

|---|---|

| Molecular Formula | C15H18O3 |

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | (1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H18O3/c1-9-4-3-5-13(10(9)2)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 |

| Standard InChI Key | RDGCSSDHDHTWDY-NEPJUHHUSA-N |

| Isomeric SMILES | CC1=C(C(=CC=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C |

| SMILES | CC1=C(C(=CC=C1)C(=O)C2CCC(C2)C(=O)O)C |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)C2CCC(C2)C(=O)O)C |

Introduction

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral organic compound featuring a cyclopentane ring with a carboxylic acid group and a 2,3-dimethylbenzoyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential applications.

Synthesis Methods

The synthesis of (1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves acylation reactions. Common methods include:

-

Friedel-Crafts Acylation: This method involves the reaction of a cyclopentane derivative with a 2,3-dimethylbenzoyl chloride in the presence of a catalyst like aluminum chloride.

-

Enzymatic Synthesis: Some enzymatic methods can be employed for stereoselective synthesis, though these are less common for this specific compound.

Chemical Reactions

The compound can undergo various chemical reactions typical of carboxylic acids and benzoyl groups:

-

Esterification: Reaction with alcohols to form esters.

-

Amidation: Reaction with amines to form amides.

-

Hydrolysis: Cleavage of the benzoyl group under basic conditions.

Applications in Organic Synthesis

-

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

-

Chiral Building Block: The chiral nature makes it useful for constructing molecules with specific stereochemistry.

Potential Biological Applications

-

Medicinal Chemistry: The compound's structural features suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

-

Interaction Studies: Research into its binding affinity and efficacy in biological systems could reveal therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | Cyclohexane ring with a 3,4-dimethylbenzoyl group | Larger ring size compared to cyclopentane, different methyl substitution pattern |

| Cis-3-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid | Cyclopentane ring with a 3,5-dimethylbenzoyl group | Different methyl substitution on the benzoyl group |

| (1S,3R)-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | Cyclopentane ring with a 2,4-dimethylbenzoyl group | Different methyl substitution on the benzoyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume